REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[Cl:12])=[O:3].[N+:13]([O-])([OH:15])=[O:14]>>[CH3:1][C:2]([NH:4][C:5]1[C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[Cl:12])=[O:3]
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Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=C(C(=CC=C1)Cl)Cl
|
Name
|
ice water
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Type
|
CUSTOM
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Details
|
the reaction is stirred for 1 hour at +5°
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
maintained at -5°
|
Type
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ADDITION
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Details
|
After the addition
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Type
|
FILTRATION
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Details
|
The resulting solid is collected by filtration
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Type
|
CUSTOM
|
Details
|
purified by prep
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Type
|
CUSTOM
|
Details
|
The least polar component is isolated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1=C(C(=CC=C1[N+](=O)[O-])Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |